Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate
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Overview
Description
Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate is an organic compound that features a complex structure combining a piperidine ring, a cyclohexene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate typically involves multiple steps:
Formation of the Cyclohexen-1-yl Acetyl Intermediate: This step involves the reaction of cyclohexene with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the cyclohexen-1-yl acetyl intermediate.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-4-yl acetyl derivative.
Esterification: Finally, the piperidin-4-yl acetyl derivative is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexene ring structure.
Piperidine: The core structure of the piperidine ring.
Ethyl Acetate: A simple ester used for comparison in esterification reactions.
Uniqueness
Ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate is unique due to its combination of a cyclohexene ring, a piperidine ring, and an ester functional group. This combination imparts unique chemical properties and potential biological activities that are not observed in simpler compounds.
Properties
IUPAC Name |
ethyl 2-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-2-21-17(20)13-15-8-10-18(11-9-15)16(19)12-14-6-4-3-5-7-14/h6,15H,2-5,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTHCDVIAPJXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C(=O)CC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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